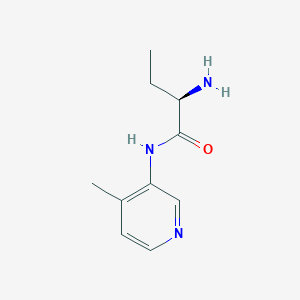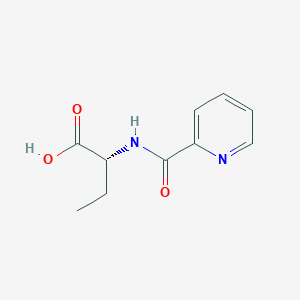![molecular formula C11H19N3OS B7581678 N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7581678.png)
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine, also known as MMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MMT is a synthetic molecule that belongs to the class of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. However, MMT has shown promising results in various scientific studies for its unique properties that make it an ideal candidate for research purposes.
Mechanism of Action
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine's mechanism of action involves the selective binding to SERT, which inhibits the reuptake of serotonin. This results in an increase in serotonin concentration in the synaptic cleft, which leads to an enhanced neurotransmission process. N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine has also been shown to have an allosteric effect on SERT, which further enhances its binding affinity.
Biochemical and Physiological Effects:
The use of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine has shown significant biochemical and physiological effects in various scientific studies. N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine has been shown to increase serotonin levels in the brain, which can lead to improved mood and decreased anxiety. Additionally, N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine has been shown to have an impact on the regulation of circadian rhythms, which can have implications for the treatment of sleep disorders.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine in lab experiments is its selectivity for SERT, which makes it an ideal candidate for studying the protein's function and regulation. Additionally, N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine has a high binding affinity, which ensures that the results obtained from experiments are reliable and accurate. However, one of the limitations of using N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine is its potential toxicity, which requires careful attention to dosage and administration.
Future Directions
There are several future directions for the use of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine in scientific research. One potential application is its use in the development of new antidepressants that target SERT. Additionally, N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine's potential impact on circadian rhythms may have implications for the treatment of sleep disorders. Further research is needed to fully understand the potential applications of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine in scientific research.
Conclusion:
In conclusion, N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine, or N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine, is a synthetic molecule that has gained significant attention in the scientific community for its potential applications in research. N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine's unique properties make it an ideal candidate for studying the serotonin transporter and its regulation. While there are limitations to its use, N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine has shown promising results in various scientific studies and may have significant implications for the development of new treatments for mood disorders and sleep disorders.
Synthesis Methods
The synthesis of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine involves a multistep process that requires careful attention to detail. The first step involves the preparation of the intermediate compound, 4-methyl-5-thiazolylmethyl chloride, which is then reacted with morpholine to form the final product, N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine. The synthesis process is complex and requires expertise in organic chemistry to ensure the purity and quality of the final product.
Scientific Research Applications
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine is its use as a tool for studying the serotonin transporter (SERT), which is a protein that is responsible for the reuptake of serotonin in the brain. N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine binds selectively to SERT, making it an ideal candidate for studying the protein's function and regulation.
properties
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-10-11(16-9-13-10)8-12-2-3-14-4-6-15-7-5-14/h9,12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCJGRXSTDCLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581613.png)
![3-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7581620.png)
![2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid](/img/structure/B7581630.png)
![2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581641.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)


![1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7581673.png)

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)

![(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)
![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)